Pindolol

Overview

Description

Pindolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of hypertension (high blood pressure) and angina pectoris (chest pain). This compound is also known for its intrinsic sympathomimetic activity, which means it can mildly stimulate beta-adrenergic receptors while blocking them. This unique property makes it a valuable medication in certain clinical scenarios .

Preparation Methods

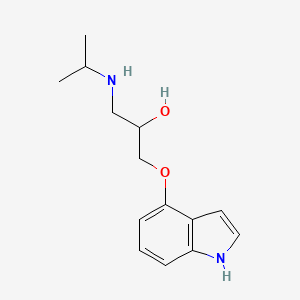

Synthetic Routes and Reaction Conditions: Pindolol can be synthesized through various methods. One common synthetic route involves the reaction of 4-hydroxyindole with epichlorohydrin to form 4-(2,3-epoxypropoxy)indole. This intermediate is then reacted with isopropylamine to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using a chemoenzymatic route. This method involves the use of lipase-catalyzed kinetic resolution to obtain enantiomerically pure intermediates, which are then converted to this compound through a series of chemical reactions . This approach is advantageous due to its high efficiency and selectivity.

Chemical Reactions Analysis

Oxidation of Pindolol

-

This compound can undergo oxidation, particularly at the indole moiety .

-

The oxidation of molten this compound can occur when exposed to oxygen, even under a nitrogen flow, because air can be trapped inside the pan .

-

The oxidation product acts as an impurity, leading to changes in the fusion curves, such as a shift in the temperature maximum towards lower temperatures and a decrease in fusion enthalpy .

-

The oxidation of this compound can be catalyzed by light when exposed to air, yielding compounds such as indoxyl (3-hydroxyindole) and indigo .

-

One product of radiolytic decomposition of this compound is 2-((R)-3-(1H-indol-4-yloxy)-2-hydroxypropylamino)propan-1-ol, which forms upon oxidation .

-

This compound oxidation can be described by the equation: this compound → this compound

ox] is the oxidized form of this compound .

Reaction with Peroxodiphosphate (PDP)

-

The reaction mechanism of this compound with peroxodiphosphate (PDP) is comparable to other peroxides .

-

The products of the reaction between this compound and PDP vary depending on the acidity conditions .

-

At low acid concentrations, oxithis compound forms through an acid-catalyzed transformation of the indonlonic intermediate. At high acid concentrations, the intermediate can react to produce oxithis compound, dioxithis compound, and an indigo form of this compound .

Scavenging of Reactive Nitrogen Species

-

This compound acts as a scavenger of reactive nitrogen species .

-

It scavenges nitric oxide (NO) with an IC50 of 449 ± 33 µM and peroxynitrite (ONOO-) with an IC50 of 131 ± 24 µM .

-

The scavenging effect of this compound increases in the presence of 25 mM NaHCO3, indicating that this compound efficiently scavenges reactive species produced from the ONOO-/CO2 reaction, such as nitrogen dioxide radical (NO2) and carbonate radical anion (CO3-) .

Electrochemical Oxidation

-

The electrochemical oxidation of this compound is an irreversible process .

-

The this compound oxidation peak shifts towards more positive potentials as the scan rate increases during cyclic voltammetry .

-

The peak potential for this compound oxidation is linearly dependent on pH, following the equation Ep = −0.0596 pH + 1.38 .

Radiolytic Degradation

-

This compound is relatively stable under standard sterilization doses of ionizing radiation (25 kGy) .

-

HPLC analysis shows a 1.34% loss of this compound content after irradiation with 400 kGy .

-

EPR results indicate the presence of free radicals in irradiated samples .

Stereoselective Renal Clearance

Scientific Research Applications

Pindolol is a non-selective beta-adrenergic blocking agent that also possesses intrinsic sympathomimetic activity . Its primary clinical application is in the treatment of mild to moderate hypertension, effectively controlling blood pressure when administered alone or in combination with a thiazide diuretic . Research has also explored its potential in treating behavioral disturbances and its effects on serotonin receptors in the brain .

Scientific Research Applications

Hypertension Treatment: this compound is effective in managing mild to moderate hypertension by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and blood pressure . It also inhibits renin release by blocking beta-1 receptors in the juxtaglomerular apparatus, which reduces angiotensin II and aldosterone release, further aiding blood pressure control . While as effective as propranolol in treating hypertension, some trials have reported more frequent central nervous system side effects with this compound .

Behavioral Disturbances: A double-blind, placebo-controlled crossover study indicated that this compound could treat impulsive, explosive behaviors, and other emotional-behavioral abnormalities resulting from brain disease or injury . The treatment was associated with significant therapeutic benefits without sedation or the side effects associated with propranolol .

Serotonin Receptor Modulation: Studies have investigated this compound's effect on serotonin (5-HT) receptors . this compound can attenuate the reduction of striatal extracellular 5-HT caused by the selective serotonin reuptake inhibitor (SSRI) citalopram . It can also potentiate the activation of postsynaptic 5-HT1A receptors resulting from 5-HT reuptake inhibition .

Data Table: this compound's Pharmacological Actions

Case Studies

While the search results do not provide detailed case studies, they do allude to clinical observations and trials that have explored this compound's applications:

- Hypertension Management: this compound has been used in treating hypertension with a single daily dose, showing that adequate blood pressure levels can be maintained . Some patients may experience a "ceiling effect" at higher dosages (above 20 to 30 mg per day), where further blood pressure reductions are not achievable .

- Behavioral Disorders: A study involving patients with impulsive, explosive behaviors showed significant therapeutic benefits from this compound treatment without causing sedation or other limiting side effects associated with propranolol .

- Serotonin Modulation: Studies using microdialysis and electrophysiological techniques in rats have demonstrated this compound's complex interactions with serotonin receptors, affecting serotonin release and receptor activation .

Research Findings and Authoritative Insights

- This compound's non-cardioselective beta-adrenergic blocking action and intrinsic sympathomimetic activity make it useful for managing hypertension .

- Its effects on central nervous system serotonergic neurotransmission suggest potential applications in treating certain behavioral and emotional disorders .

- Conflicting evidence suggests that this compound may display agonistic activity at high concentrations and antagonistic activity at low concentrations .

Mechanism of Action

Pindolol exerts its effects by blocking beta-adrenergic receptors, which are proteins located on the surface of cells in the heart and blood vessels. By inhibiting these receptors, this compound reduces the effects of catecholamines (such as adrenaline), leading to a decrease in heart rate and blood pressure . Additionally, this compound’s intrinsic sympathomimetic activity allows it to mildly stimulate beta-adrenergic receptors, which can help maintain a stable heart rate and prevent excessive bradycardia (slow heart rate) .

Comparison with Similar Compounds

- Propranolol

- Metoprolol

- Atenolol

- Bisoprolol

- Carvedilol

Pindolol’s unique intrinsic sympathomimetic activity sets it apart from many other beta-blockers, making it a valuable option in specific clinical situations.

Biological Activity

Pindolol is a non-selective beta-adrenergic antagonist primarily used in the treatment of hypertension and certain cardiac conditions. Its pharmacological profile includes a variety of biological activities, including effects on adrenergic receptors, serotonin receptors, and its implications in psychiatric treatments. This article delves into the biological activity of this compound, supported by clinical studies, pharmacokinetic data, and its therapeutic applications.

This compound acts on multiple adrenergic receptors:

- Beta-1 Adrenergic Receptors : this compound serves as a partial agonist, leading to decreased heart rate and blood pressure through inhibition of renin release from the juxtaglomerular apparatus, which subsequently reduces angiotensin II and aldosterone levels. This results in vasodilation and decreased water retention .

- Beta-2 Adrenergic Receptors : The compound also acts as a partial agonist here, promoting vasodilation by relaxing smooth muscle in peripheral blood vessels .

- Serotonin Receptors : this compound has been shown to antagonize 5-hydroxytryptamine (5-HT) receptors, particularly the 5-HT1A subtype, which is implicated in mood regulation. This action may enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in treating depression .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

Hypertension Management

This compound has demonstrated significant efficacy in lowering blood pressure across various studies:

- In a Swiss study, normalization of blood pressure was achieved in 76% of patients treated with this compound .

- A long-term Swedish study showed sustained antihypertensive effects over 16 months with progressive decreases in systemic vascular resistance .

Depression Treatment

This compound's role in augmenting antidepressant therapy has been explored:

- A randomized controlled trial indicated that while this compound did not significantly improve outcomes in treatment-resistant patients, it was effective when added to SSRIs for previously untreated patients .

- A PET study found that higher doses of this compound (5 mg t.i.d.) achieved significant occupancy of the 5-HT1A autoreceptor, suggesting that suboptimal dosing may explain inconsistent clinical results observed in earlier trials .

Research Findings

Recent research highlights the complex interactions of this compound with neurotransmitter systems:

- This compound has been shown to potentiate the activation of postsynaptic 5-HT1A receptors by blocking somatodendritic autoreceptors, potentially leading to an accelerated antidepressant response .

- In studies examining its effects on heart rate and blood pressure, this compound produced less bradycardia compared to other non-selective beta-blockers, indicating its unique profile among beta-blockers with intrinsic sympathomimetic activity (ISA) .

Q & A

Basic Research Questions

Q. What electrochemical methods are effective for quantifying pindolol in biological samples, and how are key parameters optimized?

- Methodological Approach : Square-wave stripping voltammetry (SWSV) using reduced graphene oxide–glassy carbon (RGO–GC) electrodes enables sensitive detection of this compound. Key parameters include pH optimization (BR buffer at pH 5.0 enhances signal intensity) and electrode modification to improve electron transfer efficiency. The method achieves a linear range of 1 × 10⁻⁷ to 1 × 10⁻⁵ mol L⁻¹, with detection and quantification limits of 2.6 × 10⁻⁸ and 8.6 × 10⁻⁸ mol L⁻¹, respectively .

- Validation : Precision and accuracy were confirmed through urine and pharmaceutical sample analysis, ensuring reproducibility (<5% RSD).

Q. How does this compound’s molecular structure influence its electrochemical oxidation behavior?

- Mechanistic Insight : The indole moiety in this compound undergoes oxidation, as demonstrated by cyclic voltammetry. This reaction involves 2 electrons and 2 protons, with a heterogeneous rate constant (k₀) of 0.015 cm s⁻¹ and diffusion coefficient (D) of 1.2 × 10⁻⁵ cm² s⁻¹, indicating moderate electron transfer kinetics .

Q. What pharmacokinetic interactions are critical when designing studies on this compound’s off-label use in depression?

- Key Considerations : this compound’s partial 5-HT1A antagonism may accelerate SSRI efficacy by blocking presynaptic autoreceptors. Studies recommend dosing at 2.5–5 mg three times daily to balance receptor occupancy and avoid excessive β-blockade .

Advanced Research Questions

Q. Why do clinical trials on this compound’s augmentation of SSRIs show contradictory efficacy outcomes?

- Analysis of Contradictions :

- Positive Results : Open-label studies and meta-analyses (e.g., Portella et al., 2011) report accelerated SSRI response (median time to remission: 22 vs. 30 days) and improved remission rates (OR = 5.00) in nonresistant depression, attributed to optimized dosing and patient selection .

- Negative Results : Double-blind trials (e.g., Berman et al., 1999) found no significant difference between this compound and placebo, possibly due to heterogeneous cohorts, treatment resistance, or insufficient 5-HT1A receptor blockade .

Q. How can receptor-specific effects of this compound be isolated in studies of serotonin signaling?

- Experimental Design :

- In Vitro Models : Use isolated rat vas deferens to study this compound’s β-blockade-independent effects. At 10 µM, this compound selectively inhibits 6-nitrodopamine-induced contractions without affecting dopamine/noradrenaline responses, confirming non-catecholaminergic pathways .

- Receptor Binding Assays : Radioligand displacement (e.g., with ³H-8-OH-DPAT) quantifies 5-HT1A affinity (Ki = 33 nM), distinguishing it from β-adrenergic activity .

Q. What statistical approaches resolve discrepancies in meta-analyses of this compound’s antidepressant augmentation?

- Data Synthesis Strategies :

- Subgroup Analysis : Pool data from nonresistant vs. treatment-resistant cohorts. Portella et al. (2011) showed a relative risk (RR) of 1.68 for early response (2 weeks) in nonresistant groups, but no benefit in resistant patients .

- Cumulative Survival Models : Negative binomial regression can model time-to-response curves, revealing a 7.6% vs. 4.7% daily response rate for this compound vs. placebo .

Q. How do electrochemical parameters (e.g., pH, buffer composition) affect this compound’s detection sensitivity in complex matrices?

- Optimization Framework :

- pH Dependence : Protonation of the indole group at pH 5.0 maximizes oxidation current. Signal intensity drops by >30% outside pH 4.5–5.5 .

- Matrix Effects : Protein removal (e.g., ultrafiltration) and ionic strength adjustment (0.1 M BR buffer) mitigate interference in urine samples, achieving recovery rates of 97–103% .

Q. Key Recommendations for Researchers

- Analytical Studies : Prioritize pH-controlled SWSV with RGO-GC electrodes for sensitive this compound quantification .

- Clinical Trials : Use PET imaging to validate 5-HT1A receptor occupancy and exclude treatment-resistant participants .

- Mechanistic Studies : Combine in vitro receptor assays and isolated tissue models to isolate non-β-blockade effects .

Properties

IUPAC Name |

1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQKKSLKJUAGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023476 | |

| Record name | Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.2 [ug/mL] (The mean of the results at pH 7.4), Practically Insoluble, Practically insoluble in water and slightly soluble in alcohol, 8.61e-01 g/L | |

| Record name | SID855790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Pindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PINDOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The beta-1 adrenoceptor is a G-protein-coupled receptor. Agonism of the beta-1 adrenoceptor allows the Gs subunit to upregulate adenylyl cyclase, converting ATP to cyclic AMP (cAMP). Increased concentrations of cAMP activate cAMP-dependant kinase A, phosphorylating calcium channels, raising intracellular calcium, increasing calcium exchange through the sarcoplasmic reticulum, and increasing cardiac inotropy. cAMP-dependant kinase A also phosphorylates myosin light chains, increasing smooth muscle contractility. Increased smooth muscle contractility in the kidney releases renin. Pindolol is a non-selective beta blocker. Blocking beta-1 adrenergic receptors in the heart results in decreased heart rate and blood pressure. By blocking beta-1 receptors in the juxtaglomerular apparatus, pindolol inhibits the release of renin, which inhibits angiotensin II and aldosterone release. Reduced angiotensin II inhibits vasoconstriction and reduced aldosterone inhibits water retention. Beta-2 adrenoceptors located in the kidneys and peripheral blood vessels use a similar mechanism to activate cAMP-dependant kinase A to increase smooth muscle contractility. Blocking of the beta-2 adrenoceptor relaxes smooth muscle, leading to vasodilation., Class II antiarrhythmic, beta-adrenoceptor-blocking agents are membrane- depressant drugs that decrease the influx of sodium and calcium ions by reducing membrane-bound adenylate cyclase and cAMP. The reduction in cation transport lengthens depolarization by decreasing the amplitude and slope of the transmembrane potential. Beta-adrenoceptor-blocking agents also reduce myocardial contractility by decreasing calcium release from the sarcoplasmic reticulum (the influx of calcium couples excitation and contraction by initiating the release of calcium from the sarcoplasmic reticulum). Membrane-stabilizing activity enhances the reduction in myocardial contractility in overdose with these drugs in addition to producing a quinidinelike effect of QRS widening. A direct myocardial effect also leads to myocardial depression independent of beta-adrenergic blockade and membrane stabilization. /Class II beta-Blockers/, The principal physiologic action of pindolol is to competitively block beta-adrenergic receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors). In addition to inhibiting access of physiologic or synthetic catecholamines to the beta-adrenergic receptors, pindolol causes slight activation of the beta-receptors, making the drug a partial beta-agonist. This intrinsic sympathomimetic activity of pindolol differs from the beta-agonist activity of epinephrine and isoproterenol in that the maximum beta-adrenergic stimulation that can be obtained with pindolol is less. Other beta-adrenergic blocking agents can block pindolol's intrinsic sympathomimetic activity. Pindolol also has been shown to possess membrane-stabilizing activity or a quinidine-like effect, but this occurs only at plasma concentrations well above those obtained therapeutically. Unlike atenolol and metoprolol, pindolol is not a beta1-selective adrenergic blocking agent; pindolol is a nonselective beta-adrenergic blocking agent, inhibiting both beta1- and beta2-adrenergic receptors., By inhibiting myocardial beta1-adrenergic receptors, pindolol produces negative chronotropic and inotropic activity. Both of these actions are reversed somewhat, but not entirely, by the drug's partial agonist activity. The negative chronotropic action of pindolol on the sinoatrial node results in a decrease in sinoatrial node discharge and recovery time, thereby decreasing stress- and exercise-stimulated heart rate. Pindolol has a lesser effect on resting heart rate than do beta-adrenergic blocking agents that do not possess intrinsic sympathomimetic activity, usually decreasing resting heart rate only by about 4-8 beats/min or not at all ... Pindolol has a lesser effect on resting cardiac output than on that stimulated by exercise. The decrease in myocardial contractility, blood pressure, and heart rate produced by pindolol during stress and exercise leads to a reduction in myocardial oxygen consumption which accounts for the effectiveness of the drug in chronic stable angina pectoris. Pindolol is probably not effective in patients who develop angina at rest or at low exercise levels., Unlike other beta-adrenergic blocking agents, pindolol does not consistently suppress plasma renin activity. In some studies, the drug has increased plasma renin concentrations and reversed the suppression of plasma renin induced by other beta-adrenergic blocking agents. Pindolol has not been shown to cause sodium retention., For more Mechanism of Action (Complete) data for PINDOLOL (7 total), please visit the HSDB record page. | |

| Record name | Pindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PINDOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol, White to off-white crystalline powder | |

CAS No. |

13523-86-9 | |

| Record name | Pindolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13523-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pindolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013523869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pindolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pindolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pindolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4HF6IU1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PINDOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-173 °C, 167 - 171 °C | |

| Record name | Pindolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00960 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PINDOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pindolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.